Ethyl 2-(thiazol-2-ylthio)acetate
Overview
Description
Ethyl 2-(thiazol-2-ylthio)acetate is a chemical compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thiazol-2-ylthio)acetate typically involves the reaction of ethyl bromoacetate with thiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at room temperature, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(thiazol-2-ylthio)acetate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .
Scientific Research Applications
Ethyl 2-(thiazol-2-ylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(thiazol-2-ylthio)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
- Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate
- Ethyl acetate
- Methyl butyrate
Comparison: Ethyl 2-(thiazol-2-ylthio)acetate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar esters like ethyl acetate and methyl butyrate, it has a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-2-10-6(9)5-12-7-8-3-4-11-7/h3-4H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMBTFLKBWNQMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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